(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWDGQCMVBWDD-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-34-2 | |
| Record name | NSC43323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2e 1,3 Bis 3,4 Dimethoxyphenyl Prop 2 En 1 One
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FT-IR spectrum of a chalcone (B49325) is characterized by several key absorption bands. For a compound structurally similar to (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one, the following characteristic peaks are observed. The most prominent band appears in the region of 1650-1670 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone moiety. The presence of aromatic rings is confirmed by the C=C stretching vibrations, typically observed in the 1600-1450 cm⁻¹ range. The stretching vibrations of the vinylic C=C bond of the enone system are also found in this region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the C-H bending vibrations appear at lower wavenumbers. The presence of the methoxy (B1213986) groups is evidenced by the C-O stretching bands, which are typically strong and appear in the fingerprint region between 1300 and 1000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for a Chalcone Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1665 | C=O stretch | α,β-Unsaturated Ketone |
| ~1609 | C=C stretch | Aromatic Ring |
| ~1588 | C=C stretch | Aromatic Ring |
| ~1267 | C-O stretch | Aryl Ether (Methoxy) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy protons. The two vinylic protons of the α,β-unsaturated system typically appear as doublets in the downfield region (around δ 7.0-8.0 ppm). The coupling constant (J value) between these two protons is expected to be in the range of 15-18 Hz, which is characteristic of a trans configuration. The protons on the two dimethoxyphenyl rings will appear in the aromatic region of the spectrum (typically δ 6.8-8.0 ppm), with their specific chemical shifts and multiplicities depending on their substitution pattern and electronic environment. The four methoxy groups will each give rise to a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm. The integration of these signals will correspond to the number of protons in each environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic H (α to C=O) | ~7.4 | d | ~15.6 |
| Vinylic H (β to C=O) | ~7.8 | d | ~15.6 |
| Aromatic H | 6.8 - 7.7 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is the most deshielded and is expected to appear at the lowest field, typically around δ 190 ppm. The carbons of the vinylic double bond will resonate in the region of δ 120-145 ppm. The aromatic carbons will show a series of signals in the range of δ 110-160 ppm, with the carbons attached to the oxygen atoms of the methoxy groups appearing at the lower end of this range due to the electron-donating effect. The four methoxy carbons will give rise to sharp signals in the upfield region, typically around δ 55-56 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~190 |
| Aromatic C-O | ~150-153 |
| Aromatic C-H & C-C | ~110-130 |
| Vinylic C=C | ~120-145 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₂₀O₅), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.
The fragmentation of chalcones upon electron ionization typically involves cleavages at the bonds adjacent to the carbonyl group and within the propenone linker. Common fragmentation pathways include the loss of the aryl groups and the methoxy groups. The presence of two dimethoxyphenyl rings would likely lead to characteristic fragment ions corresponding to these moieties. Analysis of these fragment ions provides valuable information that corroborates the proposed structure. For a related chalcone, a high-resolution mass spectrometry (EI) analysis gave a calculated m/z for the molecular ion, which was in close agreement with the found value, confirming the elemental composition. rsc.org
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, it is possible to calculate a molecular formula that is unique to the analyte.
For this compound, the molecular formula is established as C₁₉H₂₀O₅. The theoretical exact mass corresponding to the protonated molecule [M+H]⁺ can be calculated based on the masses of the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for comparison with experimentally obtained data, where a close correlation provides strong evidence for the proposed chemical structure. The calculated monoisotopic mass for the neutral compound is 328.1311 Da. nih.gov
| Ion Species | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 329.1384 | Data not available in cited sources | - |
| [M+Na]⁺ | 351.1203 | Data not available in cited sources | - |
Experimental data for the observed m/z was not available in the reviewed literature. The table presents the calculated values, which are critical for confirmation in experimental analyses.
Electronic Absorption and Emission Spectroscopy
The electronic properties of the title chalcone, governed by its conjugated π-system, were investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insight into the electronic transitions that occur upon photoexcitation and the subsequent radiative decay pathways.
The UV-Vis absorption spectrum of a chalcone is typically characterized by two main absorption bands. icm.edu.pl These bands arise from π-π* and n-π* electronic transitions within the molecule's chromophore, which encompasses the aromatic rings and the α,β-unsaturated carbonyl system.
Specific experimental UV-Vis data for this compound were not found in the searched literature. However, data for the structurally analogous compound (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one shows absorption maxima at approximately 275 nm and 358 nm. biointerfaceresearch.com The higher energy band is attributed to a π-π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system. The lower energy band, appearing at a longer wavelength, is assigned to an n-π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. biointerfaceresearch.com
| Absorption Maximum (λmax) | Assignment | Associated Moiety |
|---|---|---|
| ~275 nm | π-π transition | Aromatic rings and enone system |
| ~358 nm | n-π* transition | Carbonyl group (C=O) |
*Data is for the related compound (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one as reported in the literature. biointerfaceresearch.com
Photoluminescence spectroscopy measures the emission of light from a substance after it has absorbed photons. For many chalcone derivatives, the absorbed energy is released as fluorescence. These compounds are known to exhibit fluorescent properties, often with significant Stokes shifts (the difference between the absorption and emission maxima), which is beneficial for applications in bioimaging. researchgate.net
The fluorescence characteristics are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups, as well as the solvent environment. While the specific photoluminescence emission spectrum for this compound has not been detailed in the available literature, chalcones with extensive π-systems and electron-releasing methoxy groups are expected to fluoresce, typically in the 500-600 nm region. The presence of four methoxy groups, which act as electron-donating groups, would likely influence the intramolecular charge transfer (ICT) character of the excited state and thus the emission wavelength and quantum yield. Further experimental investigation is required to fully characterize the emissive properties of this specific compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique was used to elucidate the crystal system, space group, and detailed molecular conformation of this compound.
The analysis of the diffraction pattern for this compound revealed that it crystallizes in the monoclinic system. nih.gov The systematic absences in the diffraction data uniquely identified the space group as P2₁/c. This space group is centrosymmetric and is common for organic molecules. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely determined. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₀O₅ |
| Formula Weight | 328.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.031 (5) |
| b (Å) | 7.962 (5) |
| c (Å) | 23.631 (14) |
| β (°) | 92.827 (10) |
| Volume (ų) | 1697.0 (17) |
| Z | 4 |
The crystal structure reveals that the molecule is nearly planar, a common feature for conjugated systems. nih.gov The central propenone bridge maintains an (E)-configuration about the C=C double bond, which is the more thermodynamically stable arrangement. The planarity of the molecule is quantified by the dihedral angles between the various components.
| Planes Involved | Dihedral Angle (°) |
|---|---|
| Benzene Ring 1 / Benzene Ring 2 | 3.82 (8) |
| Propenone Plane / Benzene Ring 1 | 1.95 (10) |
| Propenone Plane / Benzene Ring 2 | 3.17 (11) |
Investigation of Biological Activities and Molecular Mechanisms of 2e 1,3 Bis 3,4 Dimethoxyphenyl Prop 2 En 1 One and Its Derivatives
In Vitro Cytotoxic Activity and Cell Line Responses
Cytotoxicity against Non-Tumoral Cell Lines for Selectivity Assessment
The evaluation of a compound's cytotoxicity against non-tumoral cell lines is a critical step in assessing its potential as a therapeutic agent, as it provides an indication of the compound's selectivity for cancer cells over healthy cells. For the specific compound (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one, detailed experimental data on its cytotoxic effects against non-tumoral cell lines such as VERO, HMLE, or L02 were not available in the reviewed literature. While studies on other chalcone (B49325) derivatives have sometimes included selectivity analysis against non-cancerous cells, this information could not be specifically retrieved for this compound.
Mechanism of Cell Cycle Arrest
Chalcones are known to exert anticancer effects by interfering with the normal progression of the cell cycle, often leading to arrest at the G1/S or G2/M checkpoints. This disruption prevents cancer cells from proliferating. scbt.com For instance, studies on other chalcone derivatives have demonstrated the ability to induce cell cycle arrest. sciencerepository.orgnih.govnih.gov One derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, was found to cause G0/G1 arrest in HeLa cells. sciencerepository.org However, specific research detailing the mechanism of cell cycle arrest, including the specific phases (e.g., G1/S, G2/M) affected by this compound, is not detailed in the available scientific literature.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. This process involves a cascade of molecular events, often mediated by proteins such as caspases (e.g., Caspase-3, Caspase-9), the pro-apoptotic protein Bax, and the tumor suppressor protein p53. nih.govnih.govresearchgate.net Various chalcone derivatives have been shown to induce apoptosis in cancer cells through these pathways. nih.govnih.gov For example, the derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was found to induce caspase-dependent apoptosis and activate p53. nih.gov Despite the known pro-apoptotic potential of the chalcone class, specific experimental evidence detailing the induction of apoptosis pathways by this compound, including its effects on Caspase-3, Caspase-9, Bax expression, or p53 upregulation, could not be identified in the reviewed sources.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for new antimicrobial agents. Chalcones have been identified as a class of compounds with a broad spectrum of antimicrobial activities. capes.gov.brresearchgate.net
Antibacterial Activity against Multi-Resistant Strains
Several studies have investigated the antibacterial properties of various chalcone derivatives against multi-resistant bacteria, particularly Staphylococcus aureus and Escherichia coli. capes.gov.brbiointerfaceresearch.comresearchgate.net These bacteria are common causes of infections and have developed resistance to numerous antibiotics. capes.gov.br However, specific data quantifying the direct antibacterial activity of this compound against multi-resistant strains of Staphylococcus aureus or Escherichia coli were not found in the reviewed literature.
Potentiation of Antibiotic Activity in Combination Therapies
An important strategy to combat antibiotic resistance is the use of compounds that can restore or enhance the efficacy of existing antibiotics. Some chalcones have been shown to act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus potentiating their effects. researchgate.netnih.govnih.gov For example, the chalcone derivative (2E)-1-(4′-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one demonstrated a synergistic effect with norfloxacin (B1679917) against strains of Staphylococcus aureus. researchgate.net Research specifically demonstrating the ability of this compound to potentiate antibiotic activity in combination therapies is not currently available.
Antifungal Properties
In addition to antibacterial activity, some chalcones have been explored for their potential to combat fungal infections. Studies on compounds like "1,3-di(thiophen-2-yl) prop-2-en-1-one" have shown activity against fungal species such as Candida albicans and Candida tropicalis. cumhuriyet.edu.trresearchgate.net However, specific research findings on the antifungal properties of this compound were not present in the available literature.
Antioxidant and Anti-inflammatory Properties
The dual properties of this compound as both an antioxidant and an anti-inflammatory agent are rooted in its chemical structure, which is common to many chalcone derivatives. These activities are often interconnected, as oxidative stress is a known trigger for inflammatory pathways.
Chalcones are recognized for their antioxidant capabilities, which are generally attributed to their molecular structure. The presence of the α,β-unsaturated keto functionality and phenolic hydroxyl groups (if present) allows them to act as effective radical scavengers. Common laboratory methods to evaluate this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gove3s-conferences.orgnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov
While the general class of chalcones has been extensively studied for antioxidant effects, specific mechanistic studies detailing the radical scavenging activity of this compound through methods like DPPH or ABTS assays are not extensively documented in the available literature. However, the methoxy (B1213986) groups on the phenyl rings of this compound are known to influence electron density and may contribute to its potential to mitigate oxidative stress. Further research is required to fully elucidate its specific mechanisms of antioxidant action.
The anti-inflammatory properties of this compound have been more specifically investigated. Research has demonstrated its ability to modulate key signaling pathways involved in the inflammatory response. Chalcones, as a class, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. nih.gov
A study investigating a series of chalcone analogues identified this compound (referred to as compound 3g in the study) as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The primary mechanism for this activity was found to be the regulation of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com By inhibiting the activation of NF-κB and JNK, this chalcone derivative effectively suppresses the inflammatory cascade at a molecular level.
Table 1: Anti-inflammatory Activity of this compound
| Compound ID (in study) | Structure | NO Inhibition IC₅₀ (µM) in RAW264.7 cells |
|---|---|---|
| 3g | This compound | 10.32 |
Data sourced from a study on chalcone analogues as anti-inflammatory agents.
Antiviral Activity Exploration
The emergence of novel viral threats has accelerated the search for new antiviral agents. In silico methods, such as molecular docking, have become crucial tools for rapidly screening compounds against key viral proteins.
The main protease (Mpro or 3CLpro) and the spike protein are critical targets for inhibiting the replication and entry of coronaviruses like SARS-CoV-2. nih.govnih.gov Mpro is essential for processing viral polyproteins, a necessary step for viral replication, while the spike protein mediates the virus's entry into host cells by binding to the ACE2 receptor. nih.govnih.gov
Numerous in silico studies have explored the potential of various natural and synthetic compounds, including those with a chalcone scaffold, as inhibitors of these viral targets. nih.govresearchgate.net These studies analyze the binding affinity and interaction patterns between the small molecule and the protein's active site to predict inhibitory potential. However, specific molecular docking studies focusing on the interaction of this compound with SARS-CoV-2 viral proteins are not prominently featured in the reviewed scientific literature. While the broader class of chalcones has shown promise in computational screenings, dedicated in silico analysis is needed to determine the specific binding energy and potential inhibitory role of this particular dimethoxylated chalcone against key viral targets like Mpro and the spike protein.
Antimalarial Activity
Malaria remains a significant global health issue, and the development of drug resistance in Plasmodium parasites necessitates the discovery of new antimalarial compounds. Chalcones have been identified as a promising class of molecules with activity against the malaria parasite.
The efficacy of potential antimalarial drugs is commonly assessed through in vitro assays against cultured strains of Plasmodium falciparum, the deadliest species of the malaria parasite. These assays determine the 50% inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit parasite growth by 50%. nih.gov A lower IC₅₀ value indicates higher potency.
Several studies have reported the in vitro antiplasmodial activity of various chalcone derivatives, with some demonstrating potent effects against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net The presence and position of substituents, such as methoxy groups, on the aromatic rings can significantly influence the antimalarial activity. For instance, studies on other dimethoxyphenyl-containing chalcones have shown promising results. scielo.brgjbeacademia.com Despite the investigation of structurally related compounds, specific in vitro antimalarial data, including IC₅₀ values for this compound against P. falciparum, is not available in the reviewed literature. Therefore, while the chalcone backbone is a validated antimalarial scaffold, the precise efficacy of this specific derivative remains to be determined through direct experimental evaluation.
Molecular Interactions with Parasitic Enzymes (e.g., Plasmodium falciparum dihydrofolate reductase-thymidylate synthase)
The chalcone scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, has been a subject of extensive research in the pursuit of novel antiparasitic agents. The substitution patterns on these aromatic rings play a crucial role in modulating the biological activity. The compound this compound, a chalcone with two dimethoxyphenyl rings, belongs to a class of molecules investigated for their potential to interact with and inhibit essential parasitic enzymes. One of the key targets in the malaria parasite, Plasmodium falciparum, is the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). nih.govnih.gov This enzyme is critical for the synthesis of pyrimidines, which are essential for DNA synthesis and parasite replication, making it a well-validated target for antimalarial drugs. nih.govnih.gov
While direct experimental or in silico studies on the interaction of this compound with PfDHFR-TS are not extensively detailed in the available literature, research on closely related methoxy-substituted chalcone derivatives provides significant insights into the potential molecular interactions. The presence and position of methoxy groups on the phenyl rings of the chalcone structure are known to significantly influence their antimalarial activity against P. falciparum. pensoft.net
Molecular docking studies on various chalcone derivatives have elucidated the nature of their binding within the active site of PfDHFR-TS. A recurring finding is the crucial role of the chalcone's carbonyl group in forming hydrogen bonds with key amino acid residues. pensoft.netpensoft.net Specifically, the Asn108 residue in the active site of PfDHFR-TS has been identified as a common interaction point for the carbonyl group of different chalcone derivatives. pensoft.netpensoft.net This interaction is considered a key factor in the inhibitory potential of these compounds.
In silico docking studies of other chalcone derivatives, such as amino chalcones, have also been performed using PfDHFR-TS as the target protein to understand their potential binding modes and interactions. ekb.eg While these studies focus on different derivatives, they collectively underscore the importance of the chalcone scaffold as a promising starting point for the design of PfDHFR-TS inhibitors. The specific 3,4-dimethoxy substitution pattern on both rings of this compound suggests a potential for multiple points of interaction within the enzyme's active site, although this requires direct computational and experimental validation.
Table 1: Summary of Molecular Docking Interactions of Chalcone Derivatives with Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS)
| Chalcone Derivative Type | Key Interacting Residues in PfDHFR-TS Active Site | Type of Interaction | Reference |
| Pyridine-based chalcones | Asn108, Ala16, Leu46, Phe58, Ser111 | Hydrogen bonding (with carbonyl group), Hydrophobic interactions | pensoft.netpensoft.net |
| Amino chalcones | Not specified in detail | General docking to PfDHFR-TS active site | ekb.eg |
Derivatization and Structure Activity Relationship Sar Studies for Enhanced Research Focus
The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile template in medicinal chemistry. Specifically, the (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one framework has been the subject of extensive derivatization to explore and optimize its physicochemical properties and biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogues with enhanced potency and selectivity for various therapeutic targets.
Future Research Directions and Potential Academic Applications
Exploration of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one as a Versatile Organic Pharmacophore
The chalcone (B49325) framework is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to various biological targets, making it a valuable starting point for drug discovery. nih.gov The methoxy (B1213986) groups present on the phenyl rings of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. Future research should focus on a systematic exploration of this compound as a core pharmacophore. Investigations could be directed toward its potential as an anti-microtubule agent, a class of compounds that can disrupt cell division and are valuable in cancer research. nih.gov The wide range of biological activities reported for various chalcones—including anti-inflammatory, antimicrobial, and anticancer effects—suggests that a comprehensive screening of this specific molecule against diverse biological targets is warranted. nih.govnih.gov Such studies would help to elucidate its mechanism of action and identify its direct cellular interaction partners, which is crucial for the rational development of new therapeutic agents. nih.gov
Further Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. Future studies on this compound should employ advanced computational modeling techniques. Density Functional Theory (DFT) calculations can be used to explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. researchgate.net Molecular docking simulations could predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors, which is a critical step in drug design. bmrat.org Furthermore, creating Quantitative Structure-Activity Relationship (QSAR) models based on this chalcone and its derivatives could help in predicting the biological activity of novel related compounds, streamlining the discovery process. researchgate.net
Applications in Advanced Materials Science, particularly Nonlinear Optics
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in optical computing, data storage, and optical communication. uomphysics.net Chalcone derivatives are notable for these properties due to their delocalized π-electron systems that span the two aromatic rings and the enone bridge.
Research has specifically identified this compound (referred to as VDMC in one study) as a promising material for third-order NLO applications. researchgate.net Studies using the Z-scan technique have quantified its NLO coefficients, revealing significant two-photon absorption and negative nonlinear refraction. researchgate.net The material also demonstrates optical limiting properties, which are crucial for protecting optical sensors and human eyes from high-intensity laser beams. researchgate.nettandfonline.com The second-order NLO properties of similar dimethoxy-substituted chalcones have also been shown to be significant, with one related compound exhibiting a second harmonic generation (SHG) efficiency 15 times that of the standard material, urea. uomphysics.net Future research should focus on growing large, high-quality single crystals of this compound and fully characterizing their NLO and thermal properties to assess their viability for device integration. uomphysics.net
| Parameter | Value (at 500 Hz) | Value (at 80 MHz) | Description |
|---|---|---|---|
| Nonlinear Absorption Coefficient (β) | 1.8 x 10-9 cm/W | 4.5 x 10-9 cm/W | Characterizes the strength of two-photon absorption. |
| Nonlinear Refractive Index (n₂) | -1.5 x 10-14 cm²/W | -2.1 x 10-14 cm²/W | Describes the intensity-dependent change in the refractive index. A negative sign indicates self-defocusing. |
| Third-Order NLO Susceptibility (χ³) | 2.1 x 10-12 esu | 2.9 x 10-12 esu | Represents the overall third-order nonlinear optical response of the material. |
| Optical Limiting Threshold | 2.3 mJ/cm² | 0.86 mJ/cm² | The input energy level at which the material starts to block or limit the transmission of light. |
Role as Precursors in Complex Organic Synthesis
The chalcone scaffold is a valuable intermediate in organic synthesis. researchgate.net The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a wide array of chemical reactions, serving as a key building block for the synthesis of more complex molecules. Specifically, chalcones are well-known precursors for synthesizing various heterocyclic compounds like pyrazoles, which have pharmaceutical applications. nih.gov The synthesis of this compound itself is typically achieved through a Claisen-Schmidt condensation, a reliable and straightforward reaction. uece.br Future academic research could explore the use of this specific chalcone as a starting material to construct novel flavonoids, isoflavonoids, or other complex heterocyclic systems, potentially leading to the discovery of molecules with unique biological or material properties. nih.gov
Multi-Target Directed Ligand Design Strategies Based on Chalcone Core
Complex diseases like Alzheimer's often involve multiple pathological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. nih.gov The chalcone core is an ideal scaffold for designing MTDLs due to its ability to be readily functionalized and its inherent capacity to interact with diverse biological targets. nih.gov Researchers have successfully designed chalcone-based hybrids that simultaneously target multiple factors in Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and amyloid-beta (Aβ) aggregation. nih.gov The this compound structure could serve as a foundational element in such a design strategy. Future research could involve creating hybrid molecules by linking this chalcone to other pharmacophores known to interact with disease-relevant targets, aiming to create synergistic therapeutic effects. nih.govnih.gov
Q & A
Q. What statistical methods validate reproducibility in synthetic yields?
- Answer : Use a nested ANOVA design to partition variance between batches (inter-day) and intra-batch replicates. For example, yields of 65–70% with RSD <5% indicate robust protocols. Outliers are flagged via Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
